N-Desmethylpheniramine is derived from pheniramine through N-dealkylation, a metabolic process where one of the methyl groups attached to the nitrogen atom is removed. This transformation can occur in the human body after the administration of pheniramine, making N-desmethylpheniramine a relevant compound in pharmacokinetic studies . The compound belongs to several classes, including:
The synthesis of N-desmethylpheniramine can be achieved through various chemical methods, primarily focusing on the dealkylation of pheniramine. The following outlines the general approach:
Technical parameters such as temperature (usually maintained below 100°C) and reaction time (often several hours) are critical for maximizing yield while minimizing side reactions .
The molecular structure of N-desmethylpheniramine is characterized by:
N-desmethylpheniramine participates in several chemical reactions, primarily related to its metabolic pathways:
N-desmethylpheniramine functions mainly as an inverse agonist at histamine H1 receptors, similar to its parent compound pheniramine. The mechanism includes:
The physical and chemical properties of N-desmethylpheniramine include:
Property | Value |
---|---|
Molecular Weight | 240.34 g/mol |
Melting Point | 107 °C |
Boiling Point | 181 °C |
Solubility | 0.377 mg/mL in water |
LogP (Octanol-Water) | 2.85 |
pKa (Strongest Basic) | 9.48 |
Polar Surface Area | 16.13 Ų |
These properties indicate that N-desmethylpheniramine has moderate lipophilicity and basicity, influencing its absorption and distribution in biological systems .
N-desmethylpheniramine has several scientific applications:
N-Desmethylpheniramine (systematic name: N-Desmethyl-3-phenyl-3-(pyridin-2-yl)-N-propylamine) is the principal N-dealkylated metabolite of the first-generation antihistamine pheniramine. It arises from the oxidative removal of a single methyl group (–CH3) from the tertiary amine nitrogen of pheniramine’s dimethylamino moiety. This biotransformation converts pheniramine (chemical formula: C16H20N2, molecular weight: 254.37 g/mol) into N-Desmethylpheniramine (C15H18N2, molecular weight: 240.34 g/mol). Structurally, it retains the core features of pheniramine: a lipophilic diphenylmethyl backbone comprising a pyridine ring and a benzene ring linked by a carbon atom, with an ethylamine chain terminating in a monomethylamino (–NHCH3) group instead of the parent compound’s dimethylamino (–N(CH3)2) group [7]. The "nor-" prefix in its common name aligns with chemical nomenclature conventions denoting the loss of a methyl group from the parent structure [4]. Table 1 summarizes key structural attributes.
Table 1: Structural Characteristics of Pheniramine and N-Desmethylpheniramine
Property | Pheniramine | N-Desmethylpheniramine |
---|---|---|
Chemical Formula | C₁₆H₂₀N₂ | C₁₅H₁₈N₂ |
Molecular Weight (g/mol) | 254.37 | 240.34 |
Tertiary Amine Group | –N(CH₃)₂ | –NHCH₃ |
Core Structure | 3-Phenyl-3-(pyridin-2-yl)propyl | 3-Phenyl-3-(pyridin-2-yl)propyl |
N-Desmethylpheniramine is the major initial metabolite generated during pheniramine biotransformation in humans. Pheniramine undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP)-mediated N-dealkylation, with CYP2D6 implicated as a significant isoenzyme responsible for this reaction based on analogies with structurally related alkylamine antihistamines like chlorpheniramine [5] [7]. This metabolic step involves oxidative cleavage, removing one methyl group to yield N-Desmethylpheniramine. Further N-dealkylation of N-Desmethylpheniramine produces the secondary metabolite, N-Didesmethylpheniramine (losing both methyl groups) [2] [7]. Pharmacokinetic studies after intravenous or oral administration of pheniramine (30.5 mg free base) reveal significant urinary excretion of N-Desmethylpheniramine. Quantitatively, urinary recovery data demonstrates its prominence: after intravenous administration, 8.1–16.4 mg of N-Desmethylpheniramine was recovered in urine over 120 hours, compared to 0.4–2.9 mg of N-Didesmethylpheniramine and 5.7–11.6 mg of unchanged pheniramine. After oral administration, 7.4–13.3 mg of N-Desmethylpheniramine was recovered [2]. While detectable in plasma, N-Desmethylpheniramine concentrations remain considerably lower than parent pheniramine levels due to its formation rate and potential further metabolism or excretion [2] [7]. Table 2 outlines the metabolic pathway characteristics.
Table 2: Key Metabolic Pathway Characteristics for Pheniramine
Metabolic Step | Enzyme System (Primary) | Major Metabolite Formed | Typical Urinary Recovery Range (mg, after 30.5 mg pheniramine) |
---|---|---|---|
Initial N-Dealkylation | Cytochrome P450 (CYP2D6) | N-Desmethylpheniramine | 7.4 – 16.4 mg |
Secondary N-Dealkylation | Cytochrome P450 | N-Didesmethylpheniramine | 0.2 – 2.9 mg |
The generation and disposition of N-Desmethylpheniramine hold considerable significance within the context of antihistamine metabolism and broader pharmacological research. Firstly, as the dominant primary metabolite of pheniramine, its formation kinetics directly influence the systemic exposure and clearance rate of the parent drug. Understanding this metabolic pathway is therefore crucial for interpreting pheniramine’s overall pharmacokinetic profile and potential variability arising from factors like genetic polymorphisms in CYP2D6, known to affect the metabolism of related alkylamine antihistamines [5]. Secondly, while N-Desmethylpheniramine possesses an intact ethylamine side chain characteristic of H1-receptor antagonists, its specific pharmacological activity relative to pheniramine remains incompletely characterized. Research on structurally similar compounds suggests metabolites like N-Desmethylpheniramine may retain some degree of H1-receptor binding affinity, though typically lower than the parent drug [6]. Consequently, N-Desmethylpheniramine may contribute, at least partially, to the overall pharmacodynamic effect observed after pheniramine administration, particularly during chronic dosing where metabolite accumulation can occur. Thirdly, N-Desmethylpheniramine serves as a metabolic intermediate en route to N-Didesmethylpheniramine. Studying this sequential demethylation process provides insights into the metabolic fate of alkylamine-based antihistamines, a common structural class among first-generation agents like brompheniramine and chlorpheniramine [3] [6] [8]. Finally, the reliable detection and quantification of N-Desmethylpheniramine in biological matrices (e.g., plasma, urine) via techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) [2] [10] are essential for conducting robust pharmacokinetic studies, assessing metabolic stability, and investigating potential drug-drug interactions involving pheniramine. Its presence serves as a key biomarker for pheniramine’s metabolic conversion.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7